REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH2:12][C:13]([OH:15])=O.S(Cl)([Cl:18])=O>>[CH:8]1[CH:9]=[C:10]2[C:2]([N:3]([CH2:12][C:13]([Cl:18])=[O:15])[C:4](=[O:11])[C:5]2=[CH:6][CH:7]=1)=[O:1]
|
Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC(=O)O
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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at reflux under nitrogen for one hour
|
Duration
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1 h
|
Type
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DISTILLATION
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Details
|
The thionyl chloride was distilled from the reaction
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Type
|
DISTILLATION
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Details
|
the resulting crude product was further purified by distillation via a kugelrohr apparatus (BUCHI, Flawil, Switzerland)
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Type
|
CUSTOM
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Details
|
The structure of the title compound, and of all of the compounds synthesized in each of the subsequent examples
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Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |